molecular formula C8H9N3 B13600756 1-(1-Methyl-1h-imidazol-4-yl)cyclopropane-1-carbonitrile

1-(1-Methyl-1h-imidazol-4-yl)cyclopropane-1-carbonitrile

Cat. No.: B13600756
M. Wt: 147.18 g/mol
InChI Key: GLLSBVIBAGGAND-UHFFFAOYSA-N
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Description

1-(1-Methyl-1h-imidazol-4-yl)cyclopropane-1-carbonitrile is a chemical compound that features a cyclopropane ring attached to an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methyl-1h-imidazol-4-yl)cyclopropane-1-carbonitrile typically involves the reaction of 1-methyl-1H-imidazole-4-carboxylic acid with cyclopropylamine under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the nitrile group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methyl-1h-imidazol-4-yl)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(1-Methyl-1h-imidazol-4-yl)cyclopropane-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1h-imidazol-4-yl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • 4-Cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole
  • Ethyl 1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole-4-carboxylate

Comparison: 1-(1-Methyl-1h-imidazol-4-yl)cyclopropane-1-carbonitrile is unique due to its cyclopropane ring, which imparts distinct steric and electronic properties compared to other imidazole derivatives. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

1-(1-methylimidazol-4-yl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C8H9N3/c1-11-4-7(10-6-11)8(5-9)2-3-8/h4,6H,2-3H2,1H3

InChI Key

GLLSBVIBAGGAND-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1)C2(CC2)C#N

Origin of Product

United States

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